1-(4-chlorophenyl)imidazole-2-thiol
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Overview
Description
1-(4-Chlorophenyl)imidazole-2-thiol is an organic compound with the molecular formula C9H7ClN2S. It is a heterocyclic compound containing an imidazole ring substituted with a 4-chlorophenyl group and a thiol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea and glyoxal under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
1-(4-Chlorophenyl)imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity to specific targets, contributing to its biological effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)imidazole: Lacks the thiol group, leading to different reactivity and applications.
2-Mercaptoimidazole: Similar thiol functionality but lacks the chlorophenyl group.
4-Chlorophenylimidazole-2-thione: Contains a thione group instead of a thiol, affecting its chemical properties .
Uniqueness: 1-(4-Chlorophenyl)imidazole-2-thiol is unique due to the presence of both the chlorophenyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWMVYCYPCPSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C=CN=C2S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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